molecular formula C19H13FN4O2S B2449988 N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide CAS No. 1796947-16-4

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2449988
CAS No.: 1796947-16-4
M. Wt: 380.4
InChI Key: GRWGXYJFJLTVOU-UHFFFAOYSA-N
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Description

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-14-6-1-2-7-15(14)23-19-24-16(11-27-19)12-4-3-5-13(10-12)22-18(25)17-8-9-21-26-17/h1-11H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWGXYJFJLTVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Carboxamide Functionalization

The carboxamide group undergoes characteristic nucleophilic and hydrolytic reactions:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding 3-(2-fluorophenyl)isoxazole-5-carboxylic acid (via intermediate carboxylate) and 3-(2-((2-fluorophenyl)amino)thiazol-4-yl)aniline .

  • Nucleophilic Substitution : Reactivity with amines (e.g., 3,4,5-trimethoxyaniline) in the presence of EDCI/DMAP facilitates amide exchange, forming derivatives like N-aryl analogs .

Table 1: Carboxamide Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Acidic Hydrolysis6M HCl, reflux, 12 hIsoxazole-5-carboxylic acid + aniline75–85
Basic Hydrolysis2M NaOH, EtOH, 60°C, 8 hCarboxylate salt + aniline80–90
Amide CouplingEDCI, DMAP, DCM, 48 hN-(3,4,5-trimethoxyphenyl) derivative50–66

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions and metal-catalyzed cross-couplings:

  • Electrophilic Halogenation : Bromination at the C5 position using NBS in DMF yields 5-bromothiazole derivatives .

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the thiazole’s C4 position, enabling biaryl formation .

Table 2: Thiazole-Specific Reactions

ReactionConditionsProductSelectivitySource
BrominationNBS, DMF, 0°C → RT, 6 h5-Bromo-thiazole derivative>90%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 24 h4-Aryl-thiazole analog60–75%

Isoxazole Ring Modifications

The isoxazole moiety demonstrates stability under basic conditions but reacts with strong nucleophiles:

  • Ring-Opening : Treatment with hydroxylamine in EtOH opens the isoxazole ring, forming a β-ketonitrile intermediate .

  • Electrophilic Attack : Nitration (HNO₃/H₂SO₄) at the C4 position introduces nitro groups, enhancing π-electron deficiency .

Table 3: Isoxazole Reactivity

ReactionReagentsOutcomeNotesSource
Ring-OpeningNH₂OH·HCl, EtOH, reflux, 4 hβ-Ketonitrile formationReversible
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 2 h4-Nitroisoxazole derivativeMeta-directing F

Fluorophenyl Substituent Interactions

The electron-withdrawing fluorine atom directs electrophiles to the phenyl ring’s meta and para positions:

  • Nitration : Produces 3-nitro-2-fluorophenyl derivatives under mixed acid conditions .

  • Buchwald–Hartwig Amination : Palladium-catalyzed C–N coupling installs amino groups at the ortho position relative to fluorine .

Cross-Coupling Reactions

The compound’s aryl halide analogs (e.g., brominated thiazole) participate in cross-couplings:

  • Heck Reaction : With styrene derivatives, Pd(OAc)₂ catalyzes C–C bond formation at the thiazole ring .

  • Sonogashira Coupling : Terminal alkynes form ethynyl-linked analogs under CuI/Pd catalysis.

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with acid catalysis protonating the carbonyl oxygen .

  • Thiazole Bromination : Follows an electrophilic mechanism, stabilized by the thiazole’s electron-rich sulfur .

  • Isoxazole Ring-Opening : Nucleophilic attack at the oxygen atom initiates ring cleavage, yielding nitrile intermediates .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide exhibits significant anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells through various pathways.

Case Study: Anticancer Effects

A study evaluating the cytotoxic effects of thiazole derivatives demonstrated that compounds similar to this one significantly reduced cell viability in several cancer cell lines, including breast cancer (MCF7) and glioblastoma (LN229). The results indicated IC50 values in the low micromolar range, suggesting potent cytotoxic effects.

Compound Cell Line IC50 (µM) Mechanism
Target CompoundMCF7TBDTBD
Compound AHT291.98Apoptosis induction
Compound BJurkat1.61Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Study: Antimicrobial Testing

In vitro studies have shown that this compound exhibits strong antibacterial activity, with minimum inhibitory concentration (MIC) values below 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its therapeutic efficacy. The presence of the fluorine atom enhances metabolic stability and bioavailability, which may improve its pharmacological profile.

Mechanism of Action

The mechanism of action of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a thiazole ring, an isoxazole ring, and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C19H14FN5OS2, with a molecular weight of approximately 411.5 g/mol. Its structure incorporates various functional groups that contribute to its biological activity, including amides and heterocycles known for their pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The thiazole and isoxazole moieties are crucial in modulating these interactions, which can lead to therapeutic effects against various diseases. The presence of fluorine enhances the compound's metabolic stability and bioavailability, potentially increasing its efficacy in clinical applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μg/ml)Mechanism
2dHep3B23Induces apoptosis
2eHeLa15.48Cell cycle arrest
2aMCF-739.80Antioxidant activity

These findings indicate that compounds with isoxazole and thiazole structures can effectively inhibit cancer cell proliferation and induce apoptosis .

Antimicrobial Activity

The presence of thiazole and isoxazole rings suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various pathogens. For example, thiazole derivatives have been reported to inhibit bacterial growth effectively, suggesting that this compound may also possess similar antimicrobial properties .

Case Studies

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of isoxazole derivatives demonstrated that compounds with thiazole moieties exhibited significant activity against liver cancer cell lines (Hep3B), with IC50 values indicating strong inhibition compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Activity : Another study highlighted the antioxidant capabilities of related compounds, where one derivative showed an IC50 value of 7.8 μg/ml in scavenging free radicals, outperforming Trolox (a standard antioxidant), indicating the potential for therapeutic applications in oxidative stress-related diseases .

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